DBCO-Cyanine7
Overview
Description
DBCO-Cyanine7 is a water-soluble near-infrared fluorescent dye that contains a cycloalkyne moiety. This compound is particularly useful in bioimaging and molecular labeling due to its ability to react with azide groups through a copper-free “click reaction”. The near-infrared fluorescence of this compound allows for deep tissue imaging with minimal background interference, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Cyanine7 typically involves the conjugation of a cyclooctyne derivative (DBCO) with a cyanine dye (Cyanine7). The reaction conditions often include:
Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants
Purification: Techniques such as column chromatography or recrystallization to ensure high purity
Quality Control: Rigorous testing to confirm the chemical structure and purity of the final product
Chemical Reactions Analysis
Types of Reactions
DBCO-Cyanine7 primarily undergoes:
Cycloaddition Reactions: Reacts with azides to form stable triazoles
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Azides: React with the cycloalkyne moiety of this compound in a copper-free click reaction
Solvents: Water, DMSO, DMF
Conditions: Room temperature, no need for copper catalysts
Major Products
Triazoles: Formed from the reaction with azides
Substituted Derivatives: Resulting from nucleophilic substitution reactions
Scientific Research Applications
DBCO-Cyanine7 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules
Biology: Employed in bioimaging to label and track biomolecules in living organisms
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of DBCO-Cyanine7 involves its ability to undergo a copper-free click reaction with azides. This reaction forms a stable triazole linkage, allowing for the specific labeling of biomolecules. The near-infrared fluorescence of Cyanine7 enables deep tissue imaging with minimal background interference. The molecular targets include azide-tagged biomolecules, and the pathways involved are primarily related to bioorthogonal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyanine5 DBCO: Another near-infrared fluorescent dye with similar applications but different spectral properties
Alexa Fluor 750 DBCO: A dye with comparable fluorescence characteristics but different chemical structure
IRDye 800CW DBCO: Used for similar bioimaging applications but with distinct excitation and emission wavelengths
Uniqueness
DBCO-Cyanine7 stands out due to its:
Near-Infrared Fluorescence: Allows for deeper tissue imaging with minimal background interference
Copper-Free Click Reaction: Enables biocompatible labeling without the need for toxic catalysts
High Water Solubility: Facilitates its use in aqueous biological environments
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMLXOTDZBDAP-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H55N4O2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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